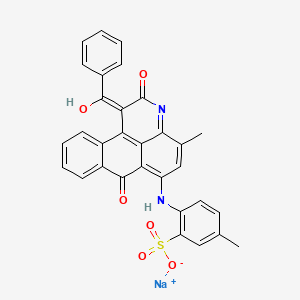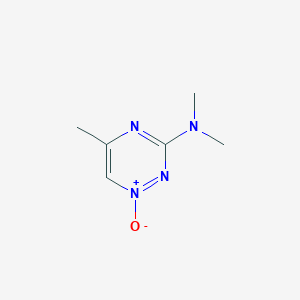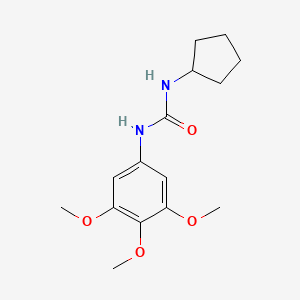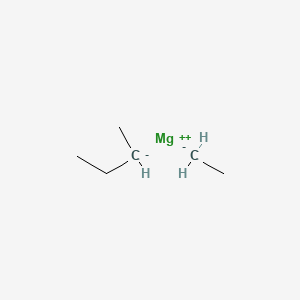
magnesium;butane;ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;butane;ethane is an organometallic compound that combines magnesium with butane and ethane. Organometallic compounds are characterized by the presence of a metal-carbon bond, which imparts unique reactivity and properties to the compound. These compounds are widely used in various fields, including organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;butane;ethane can be synthesized through the reaction of magnesium with butane and ethane in the presence of a suitable solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction typically involves the following steps:
Preparation of Alkyl Halides: Ethane reacts with hydrogen bromide to form bromoethane.
Formation of Grignard Reagent: Bromoethane is then reacted with magnesium in dry ether to form ethyl magnesium bromide.
Reaction with Butane: The Grignard reagent (ethyl magnesium bromide) is reacted with butane to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the compound. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Magnesium;butane;ethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The compound can undergo substitution reactions with halides to form new organometallic compounds
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Alkyl halides (e.g., bromoethane) in the presence of magnesium
Major Products Formed
Oxidation: Alcohols, carboxylic acids.
Reduction: Hydrocarbons (e.g., ethane, butane).
Substitution: New organometallic compounds (e.g., ethyl magnesium bromide).
Scientific Research Applications
Magnesium;butane;ethane has several scientific research applications:
Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in various chemical reactions, including polymerization and hydrogenation.
Materials Science: Used in the preparation of advanced materials, such as metal-organic frameworks (MOFs) and nanomaterials.
Pharmaceuticals: Involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Mechanism of Action
The mechanism of action of magnesium;butane;ethane involves the formation of a metal-carbon bond, which imparts nucleophilic character to the carbon atoms. This nucleophilic character allows the compound to react with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon, facilitating the reaction .
Comparison with Similar Compounds
Similar Compounds
Methane: CH4
Ethane: C2H6
Propane: C3H8
Butane: C4H10
Pentane: C5H12
Uniqueness
Magnesium;butane;ethane is unique due to the presence of the magnesium-carbon bond, which imparts distinct reactivity and properties compared to simple hydrocarbons. The compound’s ability to act as a nucleophile and form new carbon-carbon bonds makes it valuable in organic synthesis and catalysis .
Properties
CAS No. |
72388-19-3 |
|---|---|
Molecular Formula |
C6H14Mg |
Molecular Weight |
110.48 g/mol |
IUPAC Name |
magnesium;butane;ethane |
InChI |
InChI=1S/C4H9.C2H5.Mg/c1-3-4-2;1-2;/h3H,4H2,1-2H3;1H2,2H3;/q2*-1;+2 |
InChI Key |
NIQLZPBOKXTXQO-UHFFFAOYSA-N |
Canonical SMILES |
C[CH2-].CC[CH-]C.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


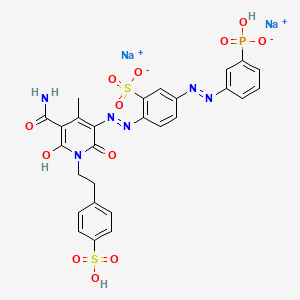
![(Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone]](/img/structure/B14462518.png)
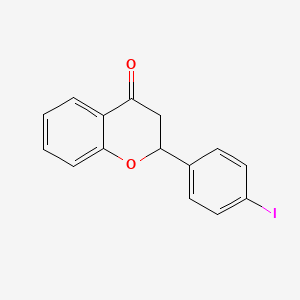
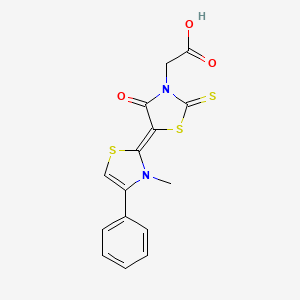

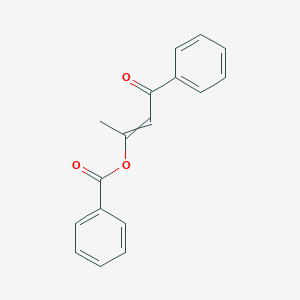
![(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14462552.png)
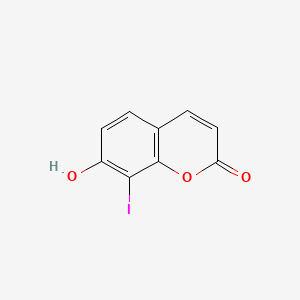
![3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14462558.png)


